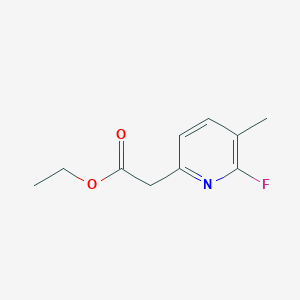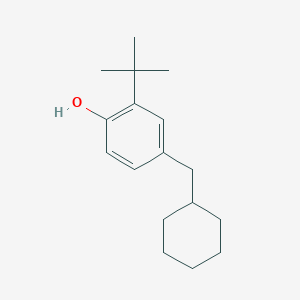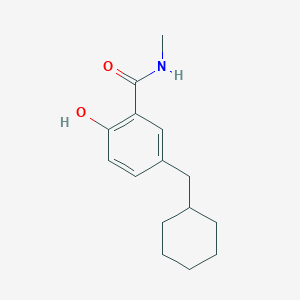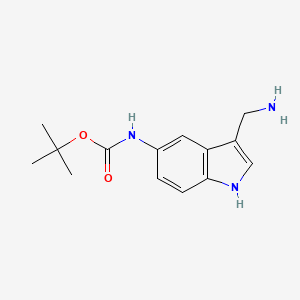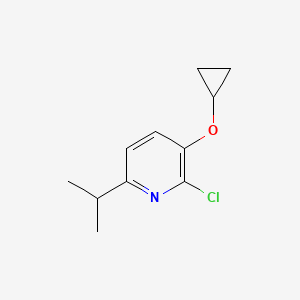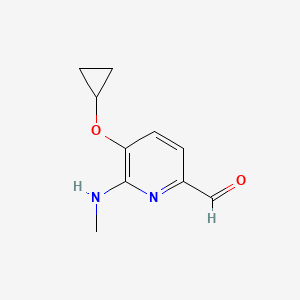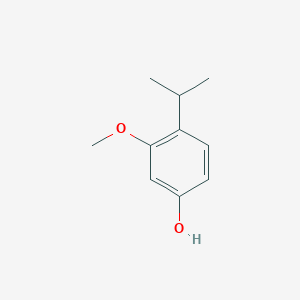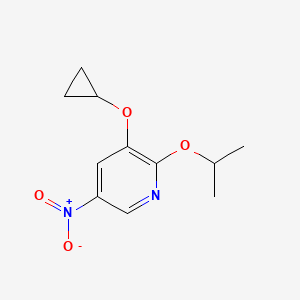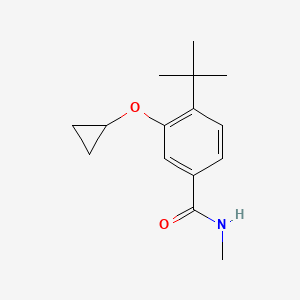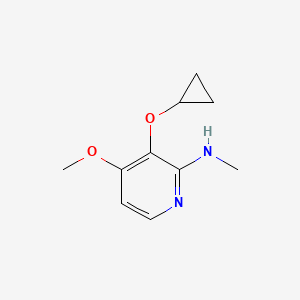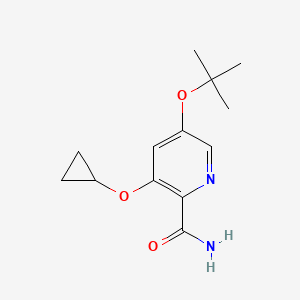
5-Tert-butoxy-3-cyclopropoxypicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Tert-butoxy-3-cyclopropoxypicolinamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of a tert-butoxy group and a cyclopropoxy group attached to a picolinamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butoxy-3-cyclopropoxypicolinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as picolinic acid derivatives, tert-butyl alcohol, and cyclopropyl alcohol.
Protection of Functional Groups: The functional groups on the picolinic acid derivative are protected using tert-butyl and cyclopropyl groups to prevent unwanted side reactions.
Amidation Reaction: The protected picolinic acid derivative undergoes an amidation reaction with an appropriate amine to form the picolinamide core.
Deprotection: The tert-butyl and cyclopropyl protecting groups are removed under specific conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as recrystallization, chromatography, and distillation for purification.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
5-Tert-butoxy-3-cyclopropoxypicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
5-Tert-butoxy-3-cyclopropoxypicolinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Tert-butoxy-3-cyclopropoxypicolinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Alteration of Gene Expression: Affecting the expression of genes related to its biological activity.
類似化合物との比較
Similar Compounds
5-Tert-butoxy-3-cyclopropoxypyridine: Similar structure but with a pyridine core.
5-Tert-butoxy-3-cyclopropoxybenzamide: Similar structure but with a benzamide core.
5-Tert-butoxy-3-cyclopropoxyquinoline: Similar structure but with a quinoline core.
Uniqueness
5-Tert-butoxy-3-cyclopropoxypicolinamide is unique due to its specific combination of tert-butoxy and cyclopropoxy groups attached to a picolinamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C13H18N2O3 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
3-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-9-6-10(17-8-4-5-8)11(12(14)16)15-7-9/h6-8H,4-5H2,1-3H3,(H2,14,16) |
InChIキー |
YASVMVMQZMJLGV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=CC(=C(N=C1)C(=O)N)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


